molecular formula C18H16N4S B11046246 4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione

4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-phenyl-1,3,5-triazine-2(1H)-thione

Cat. No.: B11046246
M. Wt: 320.4 g/mol
InChI Key: QXGWSIHXUGSMIH-UHFFFAOYSA-N
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Description

4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with an isoquinoline moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate isoquinoline derivatives with triazine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to the disruption of microtubule dynamics and cell division . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE include other triazine derivatives and isoquinoline-based compounds, such as:

Uniqueness

The uniqueness of 4-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-PHENYL-1,3,5-TRIAZINE-2(1H)-THIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject of study in multiple scientific disciplines .

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-phenyl-1,3,5-triazine-2-thione

InChI

InChI=1S/C18H16N4S/c23-18-20-17(19-13-22(18)16-8-2-1-3-9-16)21-11-10-14-6-4-5-7-15(14)12-21/h1-9,13H,10-12H2

InChI Key

QXGWSIHXUGSMIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC(=S)N(C=N3)C4=CC=CC=C4

Origin of Product

United States

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